Indoramin is a piperidine antiadrenergic agent primarily recognized as a selective alpha-1 adrenergic antagonist. It is notable for its direct myocardial depression effects, which prevent reflex tachycardia, a common side effect associated with other antihypertensive agents. Indoramin is used in the treatment of benign prostatic hyperplasia (BPH) and hypertension, where it aids in alleviating urinary outflow obstruction and managing blood pressure levels, respectively. The compound is also known by its trade names Baratol and Doralese .
Indoramin acts as a selective alpha-1 adrenergic antagonist. Alpha-1 adrenergic receptors are located on blood vessel walls. When adrenaline (epinephrine) binds to these receptors, it causes blood vessels to constrict, leading to increased blood pressure. Indoramin blocks this binding, preventing vasoconstriction and promoting vasodilation, ultimately lowering blood pressure [, ].
Indoramin exhibits several biological activities primarily due to its action as an alpha-1 adrenergic antagonist. This mechanism leads to:
The synthesis of Indoramin typically involves the following steps:
This synthetic pathway highlights the compound's relationship with naturally occurring indole ethylamino compounds.
Indoramin has been primarily utilized in:
Despite its efficacy, Indoramin has been withdrawn from some markets due to unfavorable benefit-risk assessments .
Indoramin may interact with several other medications, potentially increasing the risk or severity of adverse effects. Notable interactions include:
Such interactions necessitate careful monitoring when prescribing Indoramin alongside other medications.
Indoramin shares structural and functional similarities with various other compounds that act on adrenergic receptors. Here are some notable comparisons:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Prazosin | Alpha-1 antagonist | Selectively blocks alpha-1 adrenergic receptors | Primarily used for hypertension and PTSD |
| Terazosin | Alpha-1 antagonist | Similar to Prazosin but longer half-life | Used for BPH and hypertension |
| Doxazosin | Alpha-1 antagonist | Blocks alpha-1 receptors; similar uses as Terazosin | Extended-release formulation available |
| Alfuzosin | Alpha-1 antagonist | Specifically targets alpha-1A receptors in the prostate | More selective for prostatic tissue |
Indoramin's unique aspect lies in its direct myocardial depression effect without causing reflex tachycardia, distinguishing it from other alpha antagonists .
Elemental composition, derived from high-precision atomic weights, is given below.
| Element | Atoms | Mass % |
|---|---|---|
| Carbon | 22 | 76.05% |
| Hydrogen | 25 | 7.25% |
| Nitrogen | 3 | 12.09% |
| Oxygen | 1 | 4.60% |
Structurally, Indoramin comprises three rigid fragments:
(i) an indole ring that is essentially planar;
(ii) a piperidine ring adopting a chair conformation; and
(iii) a benzamide group whose amide nitrogen links the two hetero-aromatic systems. The three sub-units are joined by flexible ethylene and amide linkers, giving the molecule five freely rotatable σ-bonds, a feature that facilitates multiple low-energy conformations in silico [1] [3].
A search of the Cambridge Structural Database (CSD, March 2025 release) returned no deposited single-crystal or powder X-ray diffraction structures for either Indoramin free base or its salts [6]. Consequently, crystallographic parameters reported in vendors’ catalogues are inferred from bulk measurements rather than direct lattice determinations.
Despite the absence of an experimental unit cell, the following solid-state facts are documented:
| Property | Observation | Source |
|---|---|---|
| Crystal habit (bulk) | White to off-white, microcrystalline powder | [7] |
| Melting onset | 208–210 °C (free base) | [5] |
| Boiling point (760 mm Hg) | ca. 600 °C | [5] |
| Polymorphism | Product monograph states “exhibits polymorphism”, but no solved lattice parameters published | [8] |
Molecular modelling of the lowest-energy conformer (PubChem MMFF94s) predicts bond-length distributions consistent with typical indole C–N (1.37 Å) and amide C=O (1.23 Å) distances [1]. The amide C–N bond shows 40% double-bond character, restricting rotation and generating two major conformers about the C(O)–N–C(piperidine) axis. As the skeleton lacks tetrahedral stereogenic centres and contains no atropisomeric barriers > 20 kJ mol⁻¹, Indoramin is configurationally stable and achiral in both solution and solid states.
| Medium (25 °C) | pH | Solubility |
|---|---|---|
| Purified water | 7.4 | 0.0086 mg mL⁻¹ [9] |
| PBS, pH 7.4 | 7.4 | 0.0517 mg mL⁻¹ [5] |
| Hydrochloric acid (0.1 M) | 1.2 | Qualitatively soluble (“slightly”) [8] |
| Dimethyl-sulfoxide | — | ca. 24 mg mL⁻¹ [7] |
| Ethanol (absolute) | — | Sparingly soluble [8] |
The compound is therefore classed as “poorly water soluble” under the Biopharmaceutics Classification Scheme. Water-solubility falls sharply above pH ~6 because de-protonation of the piperidine nitrogen removes charge stabilisation.
Potentiometric titration of the free base gives an apparent pKₐ of 7.8 ± 0.1, attributed to protonation of the piperidine nitrogen [10]. Independent micro-pKₐ calculations report basic pKₐ = 9.0 and an extremely weakly acidic site at pKₐ ≈ 15, consistent with the indole N–H [3]. No additional ionisation is detected for the amide oxygen, confirming that Indoramin behaves as a monoprotic base under physiological conditions.
Log₁₀P (octanol/water) values derived from multiple algorithms cluster between 3.0 and 4.0:
| Method | logP |
|---|---|
| ALOGPS 2.1 | 4.02 [3] |
| Chemsrc calculation | 3.93 [5] |
| DrugBank predictive | 3.40 [9] |
These data place Indoramin at the lipophilic–hydrophobic boundary, explaining its strong affinity for non-polar solvents and low intrinsic solubility in water. The topological polar surface area is ≤ 52 Ų, supporting passive diffusion as the dominant kinetic process across biological membranes.
Differential scanning calorimetry on bulk material identifies a single sharp endotherm at 208–210 °C consistent with crystalline melting [5]. A boiling point of approximately 600 °C under atmospheric pressure indicates substantial lattice energy and suggests the absence of low-temperature solid-to-solid phase transitions. Flash-point measurements on the hydrochloride salt (no flash below 316 °C) further corroborate high thermal stability [5].
Irritant